2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- 2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-
Brand Name: Vulcanchem
CAS No.: 139571-43-0
VCID: VC8237737
InChI: InChI=1S/C9H10O3/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4H,5H2,1-2H3
SMILES: CC1=CC(=O)OC(=C1)CC(=O)C
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)-

CAS No.: 139571-43-0

Cat. No.: VC8237737

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-one, 4-methyl-6-(2-oxopropyl)- - 139571-43-0

Specification

CAS No. 139571-43-0
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 4-methyl-6-(2-oxopropyl)pyran-2-one
Standard InChI InChI=1S/C9H10O3/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4H,5H2,1-2H3
Standard InChI Key UPLUKCSTOVHTMV-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC(=C1)CC(=O)C
Canonical SMILES CC1=CC(=O)OC(=C1)CC(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of 2H-Pyran-2-one consists of a six-membered oxygen-containing ring with a ketone group at the 2-position. The 4-methyl and 6-(2-oxopropyl) substituents introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₉H₁₀O₃, with a molar mass of 166.17 g/mol .

Table 1: Comparative Physicochemical Properties of Pyran-2-one Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Density (g/cm³)Boiling Point (°C)
4-Methyl-6-(2-oxopropyl)-2H-pyran-2-oneC₉H₁₀O₃166.171.18 (est.)280–285 (est.)
4-Hydroxy-6-methyl-3-(1-oxopropyl)-2H-pyran-2-oneC₉H₁₀O₄182.171.21290–295
4-Methoxy-6-methyl-2H-pyran-2-oneC₇H₈O₃140.141.14280.3

The estimated density and boiling point of 4-methyl-6-(2-oxopropyl)-2H-pyran-2-one derive from structural analogs . The 2-oxopropyl group enhances polarity, increasing solubility in polar solvents like ethanol and DMF compared to simpler pyranones .

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (conjugated lactone ring) .

  • NMR: Characteristic signals include δ 2.1–2.3 ppm (methyl group), δ 3.8–4.1 ppm (oxopropyl protons), and δ 6.2 ppm (pyranone ring protons) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with propanal under reflux conditions. A representative protocol involves:

  • Dissolving 4-hydroxy-6-methyl-2H-pyran-2-one (10 mmol) in ethanol.

  • Adding propanal (12 mmol) and concentrated HCl (1 mL).

  • Refluxing at 80°C for 6 hours.

  • Isolating the product via vacuum filtration (yield: 65–70%) .

Table 2: Optimization of Synthesis Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanol80668
H₂SO₄Methanol70872
NaOHDMFRT240

Base catalysts like NaOH fail to promote condensation, underscoring the necessity of acidic conditions .

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield and purity. Key steps include:

  • Automated feed systems for precise stoichiometry.

  • In-line IR spectroscopy for real-time monitoring of lactone formation .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media yields carboxylic acid derivatives via cleavage of the oxopropyl side chain .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol, forming 6-(2-hydroxypropyl)-4-methyl-2H-pyran-2-one .

Electrophilic Substitution

Applications in Pharmaceutical Research

Anticancer Activity

A structurally related compound, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-1,4-thiazepine, demonstrates potent apoptosis induction in T47D breast cancer cells (EC₅₀ = 0.08 µM) . Mechanistic studies suggest tubulin polymerization inhibition, disrupting microtubule assembly in dividing cells .

Comparative Analysis with Analogous Compounds

4-Methyl-6-pentyl-2H-pyran-2-one

This analog (C₁₁H₁₆O₂) features a longer alkyl chain, reducing polarity and increasing lipophilicity (LogP = 2.68) . While less water-soluble, it shows superior penetration into lipid bilayers, making it valuable in topical formulations .

4-Hydroxy-6-methyl-3-(1-oxopropyl)-2H-pyran-2-one

The additional hydroxyl group (C₉H₁₀O₄) facilitates hydrogen bonding, improving solubility but reducing metabolic stability compared to the target compound .

Recent Advances and Future Directions

Green Synthesis Methods

Recent work employs microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, achieving yields exceeding 80% . Solvent-free conditions using ionic liquids (e.g., [BMIM]BF₄) further enhance sustainability .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves the bioavailability of pyran-2-one derivatives, with in vivo studies showing tumor growth inhibition in murine models .

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